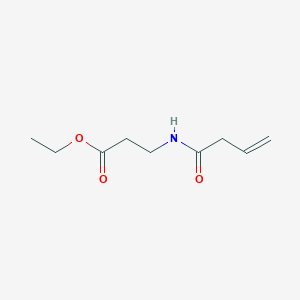![molecular formula C6H5N3O4S B15359914 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is a chemical compound belonging to the class of pyrrolopyrimidines, which are nitrogen-containing heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrrole and pyrimidine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and continuous flow processes. The choice of reagents, solvents, and purification techniques is optimized to achieve high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including sulfonic acid derivatives, amides, esters, and other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of organic materials, dyes, and other chemical products. Its unique properties and reactivity make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparación Con Compuestos Similares
Pyrrolopyrimidines: These compounds share a similar heterocyclic structure and exhibit similar biological activities.
Pyrrolopyrazines: These derivatives contain both pyrrole and pyrazine rings and are known for their diverse biological activities.
Sulfonic Acids: Other sulfonic acid derivatives may have similar chemical properties and applications.
Uniqueness: 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid stands out due to its specific structural features and reactivity. Its unique combination of functional groups and heterocyclic rings makes it distinct from other compounds in its class.
Propiedades
Fórmula molecular |
C6H5N3O4S |
|---|---|
Peso molecular |
215.19 g/mol |
Nombre IUPAC |
6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-2-sulfonic acid |
InChI |
InChI=1S/C6H5N3O4S/c10-4-1-3-2-7-6(14(11,12)13)9-5(3)8-4/h2H,1H2,(H,11,12,13)(H,7,8,9,10) |
Clave InChI |
WKOMYLSAOLXRLQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=C(N=C2NC1=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)

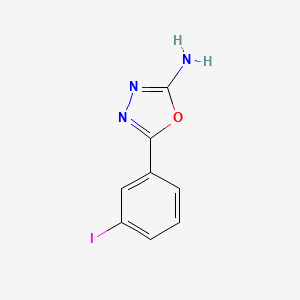
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)

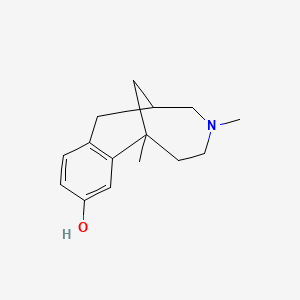
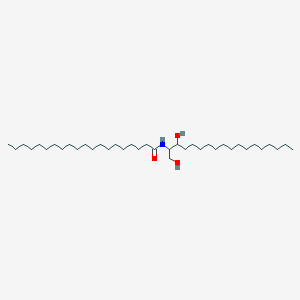
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)

![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
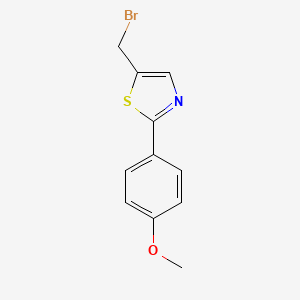
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
